molecular formula C10H12N2O B13612170 2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol

2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol

Cat. No.: B13612170
M. Wt: 176.21 g/mol
InChI Key: ZEMPJFUNZAEBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1-methylbenzimidazol-5-yl)ethanol

InChI

InChI=1S/C10H12N2O/c1-12-7-11-9-6-8(4-5-13)2-3-10(9)12/h2-3,6-7,13H,4-5H2,1H3

InChI Key

ZEMPJFUNZAEBNT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)CCO

Origin of Product

United States

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